![molecular formula C22H26FN3O4 B2475087 N1-(2-(4-fluorophenyl)-2-morpholinoethyl)-N2-(2-methoxybenzyl)oxalamide CAS No. 941871-38-1](/img/structure/B2475087.png)
N1-(2-(4-fluorophenyl)-2-morpholinoethyl)-N2-(2-methoxybenzyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains fluorophenyl, morpholinoethyl, and methoxybenzyl groups attached to an oxalamide core . The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry or materials science .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through reactions involving nucleophilic substitution, condensation, or coupling . The exact method would depend on the starting materials and the specific conditions required for each reaction step .Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement and connectivity of its atoms, as well as the presence of any chiral centers. The fluorophenyl, morpholinoethyl, and methoxybenzyl groups would likely contribute to the overall shape and properties of the molecule .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the presence of the fluorophenyl, morpholinoethyl, and methoxybenzyl groups. These groups could potentially participate in a variety of chemical reactions, depending on the conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups can affect properties like solubility, melting point, boiling point, and reactivity .Mechanism of Action
N1-(2-(4-fluorophenyl)-2-morpholinoethyl)-N2-(2-methoxybenzyl)oxalamide works by inhibiting the activity of enzymes that are involved in various disease processes. It has been found to inhibit the activity of several enzymes, including histone deacetylases (HDACs), which play a role in cancer cell growth and differentiation. This compound has also been found to inhibit the activity of several other enzymes, including carbonic anhydrases and metalloproteinases, which are involved in a variety of disease processes.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. In addition to its inhibitory effects on enzymes, this compound has been found to induce apoptosis (cell death) in cancer cells. It has also been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is important in the growth and spread of cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of N1-(2-(4-fluorophenyl)-2-morpholinoethyl)-N2-(2-methoxybenzyl)oxalamide is that it has been shown to be effective against a variety of cancer cell lines, making it a potentially useful tool in cancer research. However, one limitation of this compound is that it has not yet been tested in clinical trials, so its safety and efficacy in humans is not yet known.
Future Directions
There are several future directions for research on N1-(2-(4-fluorophenyl)-2-morpholinoethyl)-N2-(2-methoxybenzyl)oxalamide. One area of research could be the development of more potent derivatives of this compound, which could be more effective in inhibiting the activity of enzymes involved in disease processes. Another area of research could be the testing of this compound in clinical trials, to determine its safety and efficacy in humans. Additionally, this compound could be tested in combination with other drugs, to determine whether it has synergistic effects with other compounds.
Synthesis Methods
The synthesis of N1-(2-(4-fluorophenyl)-2-morpholinoethyl)-N2-(2-methoxybenzyl)oxalamide involves several steps, beginning with the reaction of 2-methoxybenzaldehyde with morpholine to form 2-(morpholin-2-yl)benzaldehyde. This intermediate is then reacted with 4-fluoroaniline to form 2-(4-fluorophenyl)-2-(morpholin-2-yl)ethylamine. The final step involves the reaction of this intermediate with oxalyl chloride to form the oxalamide derivative, this compound.
Scientific Research Applications
N1-(2-(4-fluorophenyl)-2-morpholinoethyl)-N2-(2-methoxybenzyl)oxalamide has been shown to have potential applications in scientific research, particularly in the field of cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has been found to be effective against a variety of cancer cell lines. This compound has also been shown to have potential applications in drug discovery, as it has been found to inhibit the activity of several enzymes that are involved in disease processes.
properties
IUPAC Name |
N'-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]-N-[(2-methoxyphenyl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN3O4/c1-29-20-5-3-2-4-17(20)14-24-21(27)22(28)25-15-19(26-10-12-30-13-11-26)16-6-8-18(23)9-7-16/h2-9,19H,10-15H2,1H3,(H,24,27)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOVYMTLEERUYFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C(=O)NCC(C2=CC=C(C=C2)F)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.